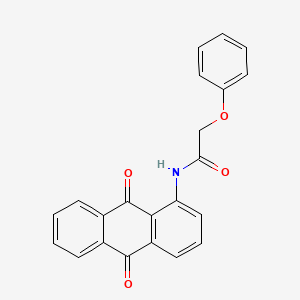

N-(9,10-二氧代-9,10-二氢蒽-1-基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

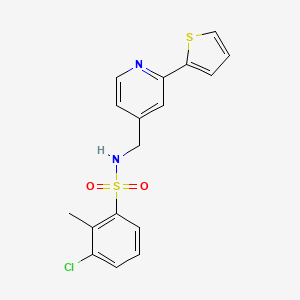

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” is a chemical compound that has been studied in various fields due to its unique properties . It is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .

Synthesis Analysis

The synthesis of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” involves the reaction of N,N '-disubstituted thioureas with α-bromo ketones . This reaction provides access to various N-substituted 2-iminothiazoles .Molecular Structure Analysis

The molecular structure of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” has been characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, and IR . The compound contains a total of 38 bonds, including 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” are complex and involve multiple steps . For example, the formation of 2-(N-benzoyl)imine type thiazoles through a cyclocondensation with the participation of aminoanthracene nitrogen atom was in agreement with the recently described reactions of N-aryl-N’-aroylthioureas with α-halo ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” have been characterized using various methods. For example, its melting point is 187.5–188.7 °C . The compound’s 1H-NMR, 13C-NMR, and IR spectra have also been reported .科学研究应用

抗氧化和抗血小板活性

N-(9,10-二氧代-9,10-二氢蒽-1(2)-基)-2-(R-硫代)乙酰胺已合成并对其抗氧化和抗血小板活性进行了评估。这些化合物在自由基清除活性中显示出有希望的结果,特别是在脂质过氧化和蛋白质氧化修饰中,表明在蒽二酮核的第一位具有取代基的化合物具有更好的抗氧化性能。此外,化合物 10 在体外表现出显着的抗血小板活性,抑制 ADP 诱导的聚集 (Stasevych 等,2022).

抗菌活性

2-氯-N-(9,10-二氧代-9,10-二氢蒽-1-基)乙酰胺的氨基酸衍生物已被合成并测试其抗菌性能。这些化合物对黄分枝杆菌表现出抗菌活性,对黑曲霉和白色念珠菌表现出抗真菌活性。计算机预测强调了需要进一步探索这些化合物对肿瘤和抗氧化作用 (Zvarich 等,2014).

治疗诊断应用

聚氮杂大环单体蒽醌衍生物,即 DO3A-Act-AQ 的合成和临床前评估已探索用于治疗诊断应用。这种化合物对肿瘤细胞表现出特异性活性,对正常细胞没有显着毒性,表明其作为癌症特异性治疗诊断剂的潜力 (Adhikari 等,2014).

未来方向

The future directions for the study of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” could include further exploration of its potential applications in various fields. Given the applied value of amino acids, the synthesis and study of new amino acid derivatives of 9,10-anthraquinone could be of interest .

属性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c24-19(13-27-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRPWZYYKVVBIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)

![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)